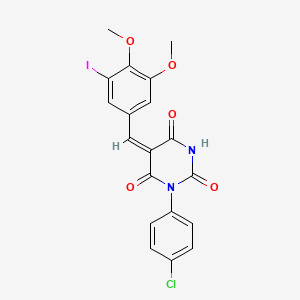![molecular formula C18H21NO B6047418 4-[4-(dimethylamino)phenyl]-2-phenyl-3-buten-2-ol](/img/structure/B6047418.png)
4-[4-(dimethylamino)phenyl]-2-phenyl-3-buten-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(dimethylamino)phenyl]-2-phenyl-3-buten-2-ol, commonly known as DMBA, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the family of β-adrenergic agonists and has been extensively studied for its potential as a therapeutic agent.
Mécanisme D'action
DMBA exerts its effects by binding to the β-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and skeletal muscle. When DMBA binds to these receptors, it stimulates the production of cyclic adenosine monophosphate (cAMP), which leads to various physiological effects.
Biochemical and Physiological Effects:
DMBA has been found to have various biochemical and physiological effects. It has been shown to increase heart rate, metabolic rate, and oxygen consumption. It also has a bronchodilatory effect, which makes it useful in the treatment of asthma and other respiratory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DMBA has several advantages and limitations when used in lab experiments. One advantage is its potency as a β-adrenergic agonist, which makes it useful in studying the effects of β-adrenergic stimulation. However, one limitation is that it can be toxic at high doses, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of DMBA. One direction is to study its potential as a therapeutic agent in the treatment of respiratory disorders, such as asthma. Another direction is to study its effects on metabolism and weight loss. Additionally, further research is needed to determine the safety and efficacy of DMBA in humans.
Conclusion:
DMBA is a synthetic compound that has gained significant attention in scientific research. It has been studied for its potential as a therapeutic agent in various respiratory disorders and for its effects on metabolism and weight loss. DMBA exerts its effects by binding to the β-adrenergic receptors in the body and stimulating the production of cAMP. While DMBA has several advantages in lab experiments, it also has limitations due to its potential toxicity at high doses. Further research is needed to determine the safety and efficacy of DMBA in humans.
Méthodes De Synthèse
DMBA can be synthesized using various methods, including the Friedel-Crafts acylation of 4-dimethylaminobenzaldehyde with cinnamyl alcohol. This reaction leads to the formation of DMBA as a pale yellow solid with a melting point of 151–153°C.
Applications De Recherche Scientifique
DMBA has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to be a potent β-adrenergic agonist, which means it can stimulate the β-adrenergic receptors in the body. This stimulation can lead to various physiological effects, including bronchodilation, increased heart rate, and increased metabolic rate.
Propriétés
IUPAC Name |
(E)-4-[4-(dimethylamino)phenyl]-2-phenylbut-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(20,16-7-5-4-6-8-16)14-13-15-9-11-17(12-10-15)19(2)3/h4-14,20H,1-3H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHJPVBBSXKVOJ-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=C(C=C1)N(C)C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=C(C=C1)N(C)C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Dimethylamino)phenyl]-2-phenyl-3-buten-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B6047341.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6047349.png)
![N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine](/img/structure/B6047357.png)

![O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate](/img/structure/B6047372.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6047383.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4-nitrophenol](/img/structure/B6047398.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-benzyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6047406.png)
![N~1~-2-biphenylyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6047408.png)
![7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6047414.png)
![{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6047415.png)

![N-benzyl-2-{[(4-bromophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6047430.png)
![ethyl 5-ethyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B6047456.png)